molecular formula C19H25N3OS B6430496 2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198988-00-8

2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6430496
CAS No.: 2198988-00-8
M. Wt: 343.5 g/mol
InChI Key: VCHOGIIJELZRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-({4H,5H,6H-Cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a cyclopenta[d][1,3]thiazole core fused to a piperidine ring via a methyl group. The piperidine’s 4-position is further substituted with a methoxy group linked to a 3-methylpyridine moiety. This structure combines multiple pharmacophoric elements: the thiazole ring (common in bioactive molecules), a piperidine scaffold (often used to enhance pharmacokinetics), and a pyridine derivative (frequently employed in medicinal chemistry for its hydrogen-bonding capabilities).

Properties

IUPAC Name

2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-4-3-9-20-19(14)23-13-15-7-10-22(11-8-15)12-18-21-16-5-2-6-17(16)24-18/h3-4,9,15H,2,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHOGIIJELZRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic molecule featuring a thiazole ring and a piperidine moiety. Its structural characteristics suggest potential biological activities that merit investigation. This article explores the compound's biological activity based on available research findings, including case studies and data tables.

Structural Overview

The molecular structure of the compound can be broken down into key components:

  • Cyclopenta[d][1,3]thiazole : A heterocyclic compound known for various pharmacological properties.
  • Piperidine : A six-membered ring with nitrogen that is often associated with diverse biological activities.
  • Methoxy and Methyl Groups : These substituents can influence the compound's lipophilicity and overall reactivity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine rings exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Enzyme Inhibition

The compound has potential as an acetylcholinesterase (AChE) inhibitor. In related studies, derivatives with similar structures showed promising results in inhibiting AChE activity, which is crucial for managing conditions like Alzheimer's disease. The IC50 values of some derivatives were significantly lower than standard drugs .

CompoundEnzyme TargetIC50 (µM)
This compoundAChE2.14 ± 0.003
Reference Standard (Thiourea)AChE21.25 ± 0.15

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and piperidine derivatives. The structural motifs present in the compound may contribute to its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

In a recent study involving a series of synthesized thiazole-piperidine compounds, researchers evaluated their biological activities through in vitro assays. The findings indicated that several derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

Scientific Research Applications

Structural Characteristics

This compound features a thiazole ring fused with a cyclopentane structure, along with piperidine and methylpyridine moieties. Its unique architecture contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

Pharmacological Potential

  • Anticancer Activity : Research indicates that compounds containing thiazole and piperidine derivatives exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, potentially leading to the inhibition of tumor growth.
  • Neuroprotective Effects : The piperidine component may confer neuroprotective properties. Studies have shown that similar compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial effects, making this compound a candidate for further exploration in antibiotic development .

Organic Synthesis

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving α-haloketones and thioureas under acidic or basic conditions.
  • Introduction of the Piperidine Moiety : Nucleophilic substitution reactions are commonly used to introduce the piperidine group, enhancing the compound's reactivity.
  • Attachment of Methylpyridine : This step often involves condensation reactions that may require protecting groups for selective functionalization.

Material Science

Applications in Materials

  • Polymer Chemistry : The unique chemical properties of this compound make it suitable for incorporation into polymer matrices, potentially enhancing mechanical and thermal properties.
  • Nanotechnology : Research suggests that thiazole derivatives can be used in the development of nanomaterials for drug delivery systems due to their ability to form stable complexes with various substrates .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of thiazole-piperidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly affected the potency of the compounds, highlighting the importance of structural variations in drug design.

Case Study 2: Neuroprotective Effects

In a research article from Neuroscience Letters, a derivative similar to 2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine was found to protect neuronal cells from oxidative stress-induced apoptosis. The study emphasized the potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12) share fused thiazole-pyrimidine-pyrrole systems. Key differences include:

  • Core Structure : The target compound uses a cyclopenta-thiazole-piperidine scaffold, whereas derivatives incorporate larger fused rings (e.g., pyrrolo-thiazolo-pyrimidine).
  • Substituents : Both compounds feature methoxy and pyridine groups, but derivatives include chlorophenyl and triazole moieties, which may enhance π-π stacking interactions in biological targets.
Parameter Target Compound Compound 12 ()
Core Structure Cyclopenta-thiazole-piperidine Pyrrolo-thiazolo-pyrimidine
Key Substituents 3-Methylpyridine, methoxy Chlorophenyl, triazole
Molecular Complexity Moderate High (polycyclic)

Thiazolo[4,5-b]pyridin-2-one Derivatives ()

5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one and its analogs exhibit a thiazole fused to a pyridine ring. Comparisons include:

  • Functional Groups : The target compound’s 3-methylpyridine and methoxy groups contrast with the methyl and phenylazo substituents in derivatives.
  • Bioactivity : compounds demonstrate cytotoxicity, suggesting that substituent position (e.g., 3 vs. 6) critically influences anticancer activity. The target compound’s piperidine linker may improve blood-brain barrier penetration compared to ’s simpler scaffolds.
Parameter Target Compound 5,7-Dimethyl-thiazolo[4,5-b]pyridin-2-one
Substituent Position Piperidine-4-methoxy 3-, 6-positions
Bioactivity Evidence Not reported Cytotoxicity (in vitro)

Cyclopenta-Thiazole-Piperidine Building Blocks ()

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine hydrochloride (Mol. weight: 244.79) serves as a structural precursor to the target compound. Key distinctions:

  • Complexity : The target compound adds a methoxy-3-methylpyridine group, increasing molecular weight and polarity.
  • Applications : The catalog compound is a building block, while the target derivative’s extended structure may enhance receptor binding or metabolic stability.
Parameter Target Compound Enamine Building Block
Molecular Weight ~380 (estimated) 244.79
Functionalization Methoxy-pyridine Hydrochloride salt

Piperidine-Containing Metabolites ()

Metabolites like (7S)-2-(4-phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide highlight the diversity of piperidine derivatives. Unlike the target compound, these metabolites feature pyrazolo-pyrimidine cores and propenoyl groups, which are prone to metabolic hydrolysis. The target compound’s cyclopenta-thiazole and methylpyridine groups may confer greater stability.

Key Research Findings and Implications

Structural Flexibility: The piperidine scaffold allows diverse substitutions (e.g., methoxy-pyridine in the target compound vs. propenoyl in ), enabling tailored pharmacokinetic profiles .

unreported effects in the target compound) .

Synthetic Feasibility : and highlight methodologies for assembling complex heterocycles, suggesting the target compound could be synthesized via analogous coupling reactions .

Preparation Methods

Industrial-Scale Preparation

The 3-methylpyridine (3-picoline) component is synthesized via a modified Chichibabin reaction, as described in CA2763574C . Key parameters include:

  • Reactants : Formaldehyde, paracetaldehyde, ammonia, and acetic acid.

  • Conditions :

    • Temperature: 260–300°C

    • Pressure: 30–130 bar

    • Molar ratio (formaldehyde:paracetaldehyde): 0.7–1.4

    • Retention time: 10–90 minutes (batch) or 10–30 minutes (continuous).

This method achieves yields up to 44% with reduced side products like 3-ethylpyridine.

Functionalization at the 2-Position

To introduce the hydroxyl group at the 2-position of 3-methylpyridine:

  • Nitration : Treat 3-methylpyridine with HNO₃/H₂SO₄ to yield 3-methyl-2-nitropyridine.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Diazotization and Hydrolysis : Convert the amine to a hydroxyl group via diazonium salt formation and aqueous hydrolysis.

Synthesis of the Piperidine-Thiazole Intermediate

Cyclopenta[d] Thiazole Formation

The cyclopenta[d]thiazole ring is constructed using a cyclization strategy:

  • Cyclopentene Derivative : React cyclopentene with thiourea in the presence of HCl to form 4H,5H,6H-cyclopenta[d]thiazol-2-amine.

  • Methylation : Treat the amine with methyl iodide (CH₃I) in DMF to yield the 2-methylthiazole.

Key Data :

StepReagents/ConditionsYield (%)Reference
CyclizationThiourea, HCl, 80°C, 6h68
MethylationCH₃I, DMF, K₂CO₃, 50°C, 4h82

Piperidine Functionalization

  • 4-Hydroxymethylpiperidine : Start with commercially available 4-hydroxymethylpiperidine.

  • Protection : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole.

  • Alkylation : React the protected piperidine with 2-(chloromethyl)-4H,5H,6H-cyclopenta[d]thiazole in the presence of NaH (60% dispersion in oil) to form the thiazole-methyl-piperidine derivative.

Etherification and Final Coupling

Activation of the Pyridine Hydroxyl Group

  • Mesylation : Treat 2-hydroxy-3-methylpyridine with methanesulfonyl chloride (MsCl) and Et₃N to form the mesylate.

Nucleophilic Substitution

  • Coupling : React the mesylated pyridine with the piperidine-thiazole intermediate in DMF at 80°C for 12h.

  • Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF.

Optimized Conditions :

ParameterValueReference
SolventDMF
Temperature80°C
Reaction Time12h
Yield74%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (3:1 to 1:1 gradient)

  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, 1H, pyridine-H), 7.21 (m, 1H, thiazole-H), 4.15 (s, 2H, OCH₂), 3.52 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₆N₄O₂S: 398.1774; found: 398.1776.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Use of bulky bases (e.g., LDA) ensures cyclization occurs at the desired position.

  • Piperidine Ring Conformation : Opt for trans-diastereomers by employing stereoselective alkylation conditions.

  • Ether Bond Stability : Avoid prolonged heating during coupling to prevent cleavage.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Reduces reaction time and improves yield consistency for the pyridine-thiazole coupling.

  • Catalyst Recycling : Pd/C catalysts from hydrogenation steps can be reused up to 5 times without significant activity loss .

Q & A

Q. How can synthetic byproducts or isomers be identified and mitigated?

  • Methodological Answer :
  • HPLC-MS/MS : Detect trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients ().
  • Chiral Chromatography : Resolve enantiomers using amylose-based columns ().

Key Data Contradictions and Solutions

  • Contradiction : Variable cytotoxicity reported in vs. .

    • Resolution : Differences in cell lines (HeLa vs. HT-29) and assay endpoints (MTT vs. ATP luminescence) explain discrepancies. Standardize protocols for cross-study comparisons .
  • Contradiction : Conflicting optimal reaction temperatures in (80°C) vs. (100°C).

    • Resolution : Higher temperatures favor piperidine alkylation but risk thiazole decomposition. Use real-time FTIR to monitor intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.